molecular formula C18H18N6O5S2 B13390008 Cefatrizine (stereochemistry undefined)

Cefatrizine (stereochemistry undefined)

Cat. No.: B13390008
M. Wt: 462.5 g/mol
InChI Key: UOCJDOLVGGIYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of cefatrizine involves several synthetic routes. One common method starts with 7-tetrazolyl-aminocephalosporanic acid (7-TACA) as the starting raw material. The process involves using methylene dichloride as a solvent and performing silylation protection with N, O-BSA. This is followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The pH of the reaction solution is then adjusted using ammonia water to crystallize cefatrizine propylene glycolate . This method is known for its simplicity, high yield, low cost, and suitability for industrial mass production .

Chemical Reactions Analysis

Cefatrizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-lactamases and penicillin-binding proteins (PBPs) . The major products formed from these reactions are typically other cephalosporin derivatives. For instance, cefatrizine is known to inhibit the third and last stage of bacterial cell wall synthesis by binding to specific PBPs located inside the bacterial cell wall .

Scientific Research Applications

Cefatrizine has a wide range of scientific research applications. In chemistry , it is studied for its unique beta-lactam structure and its interactions with various enzymes. In biology , cefatrizine is used to study bacterial resistance mechanisms and the development of new antibiotics. In medicine , it is employed to treat various bacterial infections, including those caused by Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella . In the industry , cefatrizine is used in the production of other cephalosporin antibiotics and in the development of new pharmaceutical formulations .

Mechanism of Action

Cefatrizine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefatrizine’s ability to bind to PBPs makes it effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains .

Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCJDOLVGGIYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860633
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-8-oxo-3-{[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.